4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one

Descripción general

Descripción

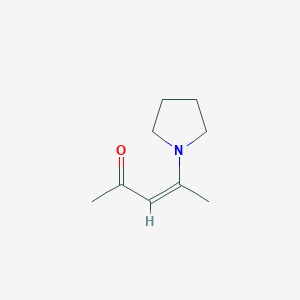

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is known for its unique structure, which includes a pyrrolidine ring fused to a pentenone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one typically involves the reaction of pyrrolidine with 3-penten-2-one under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the pyrrolidine to the pentenone. The reaction is conducted at a controlled temperature, often around room temperature to 50°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that pyrrole derivatives could disrupt the cell cycle and promote programmed cell death in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition can be beneficial in developing treatments for hyperlipidemia and related cardiovascular diseases .

Polymer Synthesis

This compound has potential applications in the synthesis of novel polymers. Its reactive sites allow it to participate in polymerization reactions, leading to the formation of materials with unique mechanical and thermal properties. Research into its use as a monomer in creating biodegradable polymers is ongoing, aiming to reduce environmental impact while maintaining material performance .

Coatings and Adhesives

The compound's chemical structure lends itself well to applications in coatings and adhesives. Its ability to form strong bonds with various substrates makes it an ideal candidate for developing high-performance adhesives that can withstand extreme conditions. Studies have shown that incorporating this compound into adhesive formulations enhances their durability and resistance to environmental factors .

Pesticide Development

There is growing interest in the use of this compound as a lead compound for developing new pesticides. Its biological activity against certain pests has been noted, making it a candidate for further exploration in agrochemical formulations aimed at sustainable agriculture .

Plant Growth Regulators

Research indicates that compounds with similar structures can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to increased crop yields and improved agricultural sustainability .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their reactivity and function.

Comparación Con Compuestos Similares

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one can be compared with other similar compounds, such as:

4-pyrrolidinopent-3-en-2-one: Similar structure but different reactivity and applications.

3-penten-2-one: Lacks the pyrrolidine ring, resulting in different chemical properties.

Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, leading to diverse chemical and biological activities.

Actividad Biológica

4-Tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one, with the molecular formula CHNO and a molecular weight of 153.22 g/mol, is an organic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the reaction of pyrrolidine with 3-penten-2-one under specific conditions, and it serves as a valuable building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Effects

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that this compound induces apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This reactivity can lead to alterations in the function and reactivity of these molecules, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting key differences:

| Compound | Structure | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Pyrrolidine derivative | Antimicrobial, Anticancer | Drug development |

| 4-Pyrrolidinopent-3-en-2-one | Similar structure | Moderate antimicrobial | Organic synthesis |

| 3-Penten-2-one | Lacks pyrrolidine ring | Low biological activity | Chemical precursor |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a case study was conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the inhibition zones produced by varying concentrations of the compound. Results indicated significant inhibition at concentrations above 50 µg/mL, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Another case study focused on the anticancer properties of this compound involved treating various cancer cell lines (e.g., HeLa and MCF7) with different concentrations of this compound. The results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.

Propiedades

IUPAC Name |

(Z)-4-pyrrolidin-1-ylpent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUMGRRVCLAYKC-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-57-9 | |

| Record name | NSC100166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.